6-Aminomethyl-benzo[1,2,3]thiadiazole
Description
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,2,3-benzothiadiazol-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)11-10-9-6/h1-3H,4,8H2 |
InChI Key |
KPNYLFBIZNEEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)SN=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Findings
- The starting material is typically 4-bromobenzothiadiazole or a related bromo derivative.
- Amines such as morpholine or primary amines are reacted with the bromo derivative under various solvent and temperature conditions to optimize yield.
- Solvent choice significantly impacts reaction efficiency:
- Dichloromethane (DCM) at room temperature yields trace amounts of monoamine substitution products after 12 hours.
- Acetonitrile (MeCN) at room temperature shows minimal reaction progress.
- Refluxing in MeCN for 24 hours improves yields substantially.
- Dimethylformamide (DMF) as solvent increases reaction rate and yield compared to MeCN and DCM.
| Entry | Solvent | Temperature | Time | Yield of Mono-substitution Product (%) |
|---|---|---|---|---|
| 1 | DCM | Room Temp | 12 h | Trace |
| 2 | MeCN | Room Temp | 12 h | 6 |
| 3 | DMF | Room Temp | 12 h | 15 |
| 4 | MeCN | Reflux (~80°C) | 24 h | Improved (exact yield not specified) |
This data indicates that higher temperatures and polar aprotic solvents favor the nucleophilic substitution to introduce the amino group.
Multi-step Synthesis from Benzothiadiazole Precursors
Another established method involves the synthesis of benzothiadiazol-5-amine derivatives, which can be further functionalized to 6-aminomethyl derivatives.
Typical Synthesis Steps
- Stage 1: Nitration or sulfonation of benzothiadiazole using sulfuric acid and potassium nitrate at low temperature (10–20°C) for extended periods (e.g., 16.5 hours).
- Stage 2: Reduction of nitro groups to amino groups using iron powder in ethanol/water under reflux with hydrogen chloride.
This sequence yields benzo[d]thiadiazol-5-amine derivatives with varying yields (10% to 34% depending on conditions and specific derivatives).
Aminomethylation
- Aminomethylation can be achieved by further reaction of the amino group with formaldehyde or other suitable electrophiles to introduce the aminomethyl substituent at the 6-position.
- This step typically requires controlled conditions to avoid over-alkylation or side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, it can induce systemic acquired resistance (SAR) in plants by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) .
Comparison with Similar Compounds
Key Observations :
- The position of substituents on the thiadiazole ring critically impacts activity. For instance, placing the 3,4,5-trimethoxyphenyl group at the 4th position (vs. 5th) enhances cytotoxicity across multiple cancer cell lines .
- 6-Aminomethyl-benzo[1,2,3]thiadiazole’s aminomethyl group may improve solubility and target binding compared to non-polar substituents like methoxy groups, though direct evidence is lacking.
Hsp90 Inhibitors
5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles inhibit heat shock protein 90 (Hsp90), a chaperone critical for oncoprotein stabilization:
| Compound | Substituents (Thiadiazole Position 5) | Kd (nM) | GI₅₀ (µM) HeLa/U2OS |
|---|---|---|---|
| 3b | 4-EtOC₆H₄, Cl | 4.8 | 0.70/0.69 |
| 3e | 4-EtOC₆H₄, Et | 6.2 | 0.80/0.75 |
Comparison Insight :
- Electron-donating groups (e.g., ethoxy) at position 5 improve Hsp90 binding affinity. The aminomethyl group in this compound could similarly modulate electronic properties, though its larger size may affect steric compatibility with Hsp90’s binding pocket .
1,2,3-Selenadiazole Analogs
Selenadiazoles, where sulfur is replaced by selenium, exhibit distinct reactivity and bioactivity:
| Property | 1,2,3-Thiadiazole | 1,2,3-Selenadiazole | |
|---|---|---|---|
| Electrophilicity | Moderate | Higher | |
| Antimicrobial Activity | Broad-spectrum | Enhanced vs. Gram(+) | |
| Genotoxicity (in vitro) | Low | Moderate |
Structural Implications :
Open-Chain vs. Fused Thiadiazoles
Studies on insecticidal activity revealed that the diazosulfide (–N=S–N–) group, rather than the fused benzothiadiazole ring, is central to bioactivity . Open-chain thiadiazoles with this moiety exhibit comparable synergistic insecticidal effects to fused derivatives. This suggests that this compound’s activity may depend more on its diazosulfide group than its benzannulated structure.
Q & A
Q. What are the established synthetic routes for 6-aminomethyl-benzo[1,2,3]thiadiazole?
The synthesis of benzo[1,2,3]thiadiazole derivatives typically employs methods like the Hurd–Mori reaction , where thionyl chloride reacts with N-acylated or tosyl hydrazones to form the thiadiazole ring in one step . For functionalization at the 6-position, nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) can introduce the aminomethyl group, leveraging the aromatic reactivity of the core structure . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yields in analogous thiadiazole systems .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques (¹H/¹³C NMR, IR) to identify functional groups like the thiadiazole ring and aminomethyl substituent. X-ray crystallography provides definitive proof of molecular geometry and substituent positioning, as demonstrated in studies of similar thiadiazole intermediates . Mass spectrometry further validates molecular weight and purity.
Q. What biological activities are associated with benzo[1,2,3]thiadiazole derivatives?
Derivatives exhibit systemic acquired resistance (SAR) in plants , antiviral activity (e.g., HIV-1 reverse transcriptase inhibition) , and nematicidal properties against pathogens like Meloidogyne incognita . The aminomethyl group may enhance bioavailability or target-specific interactions, though structure-activity relationships (SAR) require further exploration.
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound derivatives?
3D-QSAR studies identify critical pharmacophoric features , such as hydrophobic (e.g., H_171) and electrostatic (e.g., E_587) interaction fields, which correlate with bioactivity. For anti-HIV derivatives, hydrophobic substituents (e.g., −C₆H₅, −CF₃) at specific positions enhance binding to the reverse transcriptase enzyme . These models enable rational design by predicting substituent effects on activity .
Q. What role does molecular docking play in understanding the bioactivity of thiadiazole derivatives?
Docking studies (e.g., using Glide XP) reveal binding modes with target proteins, such as HIV-1 reverse transcriptase. For example, hydrophobic interactions between substituents and residues like Tyr181 or Trp229 are critical for inhibitory activity . This approach validates QSAR predictions and identifies key amino acid residues for mutagenesis studies.
Q. How can researchers address contradictions in substituent effects across biological studies?
Contradictions arise from target-specific SAR . For instance, hydrophobic groups enhance anti-HIV activity but may reduce solubility for plant SAR applications . Methodological solutions include:
Q. What are the applications of benzo[1,2,3]thiadiazole derivatives in materials science?
Thiadiazole-based polymers, such as naphtho[1,2-c:5,6-c′]bis([1,2,3]thiadiazole) (iNT) , act as electron-withdrawing motifs in organic solar cells, achieving >19% efficiency by enhancing charge transport and reducing recombination . The aminomethyl group could further tune ionization potential or solubility for device optimization.
Q. What strategies improve synthetic efficiency for complex thiadiazole derivatives?
- Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields in hydrazide coupling reactions .
- Catalytic cross-coupling (e.g., Pd-mediated Suzuki reactions) enables precise functionalization of the thiadiazole core .
- One-pot syntheses minimize intermediate purification steps, as seen in Hurd–Mori protocols .
Methodological Considerations
- Data Contradiction Analysis : Compare bioactivity datasets using multivariate analysis (e.g., PCA) to resolve substituent effects .
- Experimental Design : Prioritize substituent libraries with diverse electronic and steric properties for robust SAR .
- Characterization Workflow : Combine XRD, NMR, and HRMS for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
